3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole (let’s call it CDTA) is a synthetic organic compound with a fascinating molecular structure
Preparation Methods
Synthetic Routes:: CDTA can be synthesized through several routes. One common method involves the reaction of 2-chloroacetamide with 1,3-dithiol-2-one (dithiolethione) followed by cyclization to form the triazole ring. The reaction proceeds as follows:
2-chloroacetamide+1,3-dithiol-2-one→CDTA
Reaction Conditions:: The reaction typically occurs under mild conditions, often in a solvent like ethanol or acetonitrile. Catalysts or reagents may be employed to enhance the yield and selectivity.
Industrial Production:: While CDTA is not produced on an industrial scale, its synthesis can be scaled up for research purposes or specialized applications.
Chemical Reactions Analysis
CDTA participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: CDTA can undergo nucleophilic substitution reactions at the sulfur atom.
Reduction: Reduction of the dioxido group may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Scientific Research Applications
CDTA finds applications in:
Organic Synthesis: Its versatility allows for the construction of complex molecules.
Materials Science: Characterization studies explore its potential in materials applications.
Pharmaceutical Research: Investigations into its anticancer and anti-inflammatory properties.
Mechanism of Action
The precise mechanism by which CDTA exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
CDTA’s uniqueness lies in its combination of sulfur, triazole, and dioxido moieties. Similar compounds include other triazoles, thiazoles, and dithiolethiones.
Properties
Molecular Formula |
C6H7N3O2S2 |
---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanyl)-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H7N3O2S2/c10-13(11)2-1-5(3-13)12-6-7-4-8-9-6/h1-2,4-5H,3H2,(H,7,8,9) |
InChI Key |
IPWSTNLQRMWYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)SC2=NC=NN2 |
Origin of Product |
United States |
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